(3-Ethoxypropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

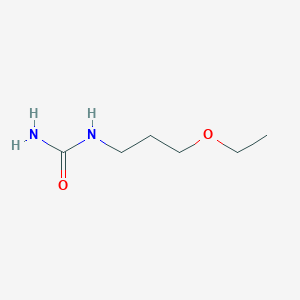

(3-Ethoxypropyl)urea is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is a derivative of urea, where the urea moiety is substituted with a 3-ethoxypropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3-Ethoxypropyl)urea can be synthesized through the reaction of 3-ethoxypropylamine with isocyanates or carbamoyl chlorides. One common method involves the nucleophilic addition of 3-ethoxypropylamine to potassium isocyanate in water, which provides a mild and efficient route to produce N-substituted ureas . Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate, in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Ethoxypropyl)urea undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo these reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions are typically used.

Oxidation and Reduction: Strong oxidizing or reducing agents may be employed depending on the desired transformation.

Major Products: The major products formed from these reactions include substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : (3-Ethoxypropyl)urea serves as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry.

Biology

- Biochemical Studies : The compound is utilized in research investigating enzyme interactions and protein modifications. Its ability to form hydrogen bonds makes it a useful tool for studying biochemical pathways and mechanisms.

Medicine

- Pharmaceutical Development : Research is ongoing into the potential pharmaceutical applications of this compound. It acts as a precursor for drug development, particularly in creating compounds with therapeutic properties.

Industry

- Polymer Production : this compound is employed in the production of polymers, resins, and other industrial chemicals. Its properties facilitate the development of materials with specific characteristics suitable for various applications.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to its structural properties, which allowed it to bind effectively to enzyme active sites.

Case Study 2: Polymer Synthesis

In industrial applications, this compound was used as a building block in synthesizing biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and environmental sustainability compared to traditional polymers.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Enzyme interaction studies | Effective enzyme inhibitors identified |

| Medicine | Pharmaceutical precursor | Potential new drug candidates developed |

| Industry | Polymer production | Biodegradable polymers with improved properties |

Mécanisme D'action

The mechanism of action of (3-Ethoxypropyl)urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or protein stabilization .

Comparaison Avec Des Composés Similaires

- 1-(3-Ethoxypropyl)urea

- N-(3-Ethoxypropyl)urea

- 3-Ethoxypropylcarbamate

Comparison: (3-Ethoxypropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other urea derivatives. Its ethoxypropyl group provides increased solubility and reactivity, making it a valuable compound in various chemical and biological applications .

Activité Biologique

(3-Ethoxypropyl)urea is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C7H15N2O, features an ethoxy group attached to a propyl chain and a urea functional group. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body. The urea moiety is particularly important for forming hydrogen bonds and hydrophobic interactions, which are crucial for binding to target sites.

- Enzyme Inhibition : Studies have shown that urea derivatives can inhibit enzymes such as α-glucosidase, which plays a vital role in carbohydrate metabolism. The binding affinity of these compounds is often enhanced by specific structural modifications that improve their interaction with the enzyme's active site.

- Anti-Proliferative Effects : Research indicates that this compound may exhibit anti-proliferative properties against certain cancer cell lines. This effect is likely mediated through its interaction with key proteins involved in cell cycle regulation and apoptosis.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound and related compounds:

- Inhibition of α-Glucosidase : A study highlighted that modifications to the urea structure significantly affect the inhibitory potency against α-glucosidase. For instance, compounds with additional hydrophobic groups showed improved IC50 values, indicating stronger inhibition compared to unmodified urea derivatives .

- Anti-Cancer Activity : In vitro assays demonstrated that this compound exhibited notable anti-proliferative activity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation pathways .

Comparative Analysis

The following table summarizes key findings from recent studies on this compound and its analogs:

| Compound | Target Enzyme/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | α-Glucosidase | 35.10 | Enzyme inhibition via hydrogen bonding |

| Analog 1 | Cancer Cell Line A | 20.5 | Induction of apoptosis |

| Analog 2 | Cancer Cell Line B | 15.0 | Inhibition of cell proliferation |

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that while the compound exhibits beneficial effects, it may also present some risks depending on dosage and exposure routes. Detailed evaluations of acute toxicity, genotoxicity, and reproductive toxicity are necessary for comprehensive safety assessments .

Propriétés

IUPAC Name |

3-ethoxypropylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-10-5-3-4-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCWCFQLRDEUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.